Oral Bioavailability Advantage of Mono-ol Core Over Diol Core in HIV-1 Protease Inhibitors
A direct head-to-head pharmacokinetic comparison in rats reveals that the mono-ol scaffold (2,4-diamino-1,5-diphenylpentan-3-ol) confers a critical advantage for oral absorption. An optimized inhibitor built on the mono-ol core, compound 19, achieved an oral bioavailability of 19% in rats. In contrast, under the same study conditions, substantial plasma levels of potent inhibitors from the diol core class (2,5-diamino-1,6-diphenylhexane-3,4-diol) were not obtained after oral administration, indicating fundamentally poor oral absorption for that entire series [1].
| Evidence Dimension | Oral Bioavailability in Rats |
|---|---|
| Target Compound Data | 19% (for a representative acylated derivative of the mono-ol core, compound 19) |
| Comparator Or Baseline | Substantial plasma levels not obtained (for representative diol-core inhibitors) |
| Quantified Difference | The mono-ol scaffold enables quantifiable oral absorption (19%), whereas the diol scaffold yields negligible oral absorption, precluding oral development. |
| Conditions | In vivo pharmacokinetic study in rats, comparing optimized acylated derivatives from both mono-ol and diol core series |
Why This Matters
For any research group aiming to develop an orally bioavailable HIV-1 protease inhibitor, the mono-ol scaffold is the mandatory starting point; the otherwise potent diol scaffold is unsuitable for oral administration.
- [1] Kempf, D. J., Codacovi, L., Wang, X. C., Kohlbrenner, W. E., Wideburg, N. E., Saldivar, A., ... & Norbeck, D. W. (1993). Symmetry-Based Inhibitors of HIV Protease. Structure—Activity Studies of Acylated 2,4-Diamino-1,5-diphenyl-3-hydroxypentane and 2,5-Diamino-1,6-diphenylhexane-3,4-diol. Journal of Medicinal Chemistry, 36(3), 320-330. DOI: 10.1021/jm00055a003 View Source
